2',3'-O-(2,4,6-Trinitro-cyclohexadienylidine)adenosine 5'-triphosphate
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Overview
Description
TNP-ATP is a sprioketal resulting from the formal condensation of the 2'- and 3'- hydroxy groups of ATP with picric acid. It has a role as an antagonist. It is a C-nitro compound and a spiroketal. It derives from an ATP, a picric acid and a ({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(9H-purin-9-yl)oxolan-2-yl]methyl phosphonato}oxy)(phosphonatooxy)phosphinate. It is a conjugate acid of a TNP-ATP(5-).
Scientific Research Applications
Purinergic Mechanisms in Sensory Transduction
A study by Wynn, Rong, Xiang, and Burnstock (2003) explored the role of adenosine 5'-triphosphate in sensory mechanisms, particularly in mechanosensory transduction within the rat colorectum. The study found that adenosine 5'-triphosphate contributes significantly to sensory nerve discharge during colorectal distention, indicating a relationship with purinergic mechanisms and potentially pain perception (Wynn, Rong, Xiang, & Burnstock, 2003).
Differentiation of Ribose Phosphates
Albaum and Umbreit (1947) conducted a study focusing on the differentiation between ribose-3-phosphate and ribose-5-phosphate. This research is critical for understanding the structure and function of nucleoside triphosphates like adenosine triphosphate, which plays a fundamental role in various biochemical processes (Albaum & Umbreit, 1947).
Fluorescence Properties in Biochemical Analysis
Hiratsuka's studies (1973, 1976) on the fluorescence properties of 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate provided insights into the use of fluorescent analogs for studying biochemical reactions, particularly in the context of heavy meromyosin ATPase. This research aids in understanding the binding and activity of ATP in enzymatic processes (Hiratsuka, 1973, 1976).
Synthesis and Analysis of Nucleotide Analogues
Research by Krzyżanowska et al. (1998) and Kozarich, Chinault, & Hecht (1975) contribute to the understanding of the synthesis of nucleotide analogues, including derivatives of adenosine triphosphate. Such studies are pivotal in the development of biochemical tools and in the study of nucleotide function and structure (Krzyżanowska et al., 1998; Kozarich, Chinault, & Hecht, 1975).
Role in Cellular Functions and Disease
Studies by White et al. (2005) and Hardcastle et al. (2004) explored the role of adenosine triphosphate and its analogs in cellular functions like proliferation and apoptosis. This research is particularly relevant in the context of diseases like cancer, where purinergic receptors regulate cell growth (White et al., 2005; Hardcastle et al., 2004).
properties
Molecular Formula |
C16H17N8O19P3 |
---|---|
Molecular Weight |
718.3 g/mol |
IUPAC Name |
[[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C16H17N8O19P3/c17-13-10-14(19-4-18-13)21(5-20-10)15-12-11(7(39-15)3-38-45(34,35)43-46(36,37)42-44(31,32)33)40-16(41-12)8(23(27)28)1-6(22(25)26)2-9(16)24(29)30/h1-2,4-5,7-8,11-12,15H,3H2,(H,34,35)(H,36,37)(H2,17,18,19)(H2,31,32,33)/t7-,8?,11-,12-,15-,16?/m1/s1 |
InChI Key |
DSFVPALDDWRTFF-DIBLVGDCSA-N |
Isomeric SMILES |
C1=C(C=C(C2(C1[N+](=O)[O-])O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=C(C=C(C2(C1[N+](=O)[O-])OC3C(OC(C3O2)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[N+](=O)[O-])[N+](=O)[O-] |
synonyms |
2'(3')-2,4,6-trinitrophenyl-ATP 2',3'-O-(2,4,6-trinitrophenyl)adenosine 5'-triphosphate 2(3)-O-(2,4,6-trinitrophenyl)adenosine-5-triphosphate 2,4,6-TAT 2,4,6-trinitrophenyl-ATP TNP-ATP (cpd2) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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